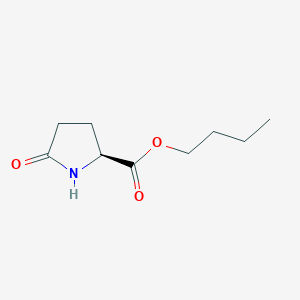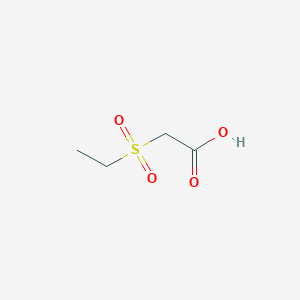
Imatinib para-Diaminomethylbenzene
Overview
Description
Imatinib para-Diaminomethylbenzene is a compound known for its significant role in the treatment of chronic myelogenous leukemia and other cancers. It is a tyrosine kinase inhibitor that specifically targets the Bcr-Abl tyrosine kinase, which is produced by the Philadelphia chromosome abnormality in chronic myelogenous leukemia . This compound has revolutionized cancer treatment by providing a targeted therapy option that is more effective and has fewer side effects compared to traditional chemotherapy .
Mechanism of Action
Target of Action
Imatinib para-Diaminomethylbenzene primarily targets multiple tyrosine kinases such as BCR-ABL , c-KIT , and PDGFR-β . These proteins play crucial roles in various cellular processes, including cell growth and division. In particular, BCR-ABL is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML) .
Mode of Action
This compound acts as a protein-tyrosine kinase inhibitor . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation of substrates and the subsequent activation of downstream signaling pathways . This inhibition can lead to the cessation of uncontrolled cell division, a characteristic feature of many cancers .
Biochemical Pathways
The inhibition of BCR-ABL, c-KIT, and PDGFR-β by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation, growth-factor dependence, apoptosis, and interaction with extracellular matrix and stroma . The overall effect is a reduction in the growth and spread of cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is well absorbed with an absolute bioavailability of 98% . It is predominantly bound to plasma proteins, particularly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is metabolized mainly by CYP3A4 . The elimination half-life of imatinib is 18 hours , and its active metabolite is 40 hours . It is excreted via feces (68%) and kidneys (13%) .
Result of Action
The inhibition of tyrosine kinases by this compound results in a decrease in uncontrolled cell division, leading to a reduction in the size and number of cancerous cells . This can result in a significant improvement in the symptoms and prognosis of patients with conditions such as CML .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is three-fold more potent in inhibiting amyloid-β production than imatinib and exhibits only 1/16th of the activity of imatinib in the inhibition of Abl kinase . This results in a selectivity ratio of nearly 60 for the Alzheimer’s indication . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is used, such as the presence of other compounds or specific disease states .
Biochemical Analysis
Biochemical Properties
Imatinib para-Diaminomethylbenzene is primarily metabolized by CYP3A4/CYP3A5 to N-desmethyl imatinib (DMI), which exhibits in vitro activity comparable to that of the parent drug . It interacts with enzymes, proteins, and other biomolecules in the body, affecting various biochemical reactions .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is also a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imatinib para-Diaminomethylbenzene involves a convergent approach where the amine and carboxylic acid precursors are coupled using N,N′-carbonyldiimidazole as a condensing agent . The intermediates are synthesized through efficient methods, including nucleophilic substitution and reduction reactions . One of the key steps involves the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride with N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of large volumes of solvents and reagents, with careful control of reaction parameters to minimize the formation of side products .
Chemical Reactions Analysis
Types of Reactions
Imatinib para-Diaminomethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions are used in the synthesis of intermediates.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include N,N′-carbonyldiimidazole, hydrazine hydrate, iron(III) chloride, and various solvents like pyridine .
Major Products Formed
The major products formed from these reactions include the final this compound compound and its intermediates, such as N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine .
Scientific Research Applications
Imatinib para-Diaminomethylbenzene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference material for analytical standards . In biology and medicine, it is extensively studied for its role in inhibiting tyrosine kinases, making it a crucial compound in cancer research and treatment . Additionally, it has applications in the development of new therapeutic agents and in the study of molecular mechanisms of cancer .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: A selective Bcr-Abl tyrosine kinase inhibitor with a similar mechanism of action.
Bosutinib: Targets Bcr-Abl and other kinases, used in chronic myelogenous leukemia treatment.
Uniqueness
Imatinib para-Diaminomethylbenzene is unique due to its high specificity for the Bcr-Abl tyrosine kinase and its effectiveness in treating chronic myelogenous leukemia with fewer side effects compared to other treatments . Its development marked a significant advancement in targeted cancer therapy, setting a precedent for the development of other tyrosine kinase inhibitors .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHUGGOJOZBPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Imatinib para-Diaminomethylbenzene Trihydrochloride compare to Imatinib in terms of its effect on beta-amyloid production and Abl kinase inhibition?
A1: The research indicates that this compound Trihydrochloride is significantly more potent than Imatinib in inhibiting beta-amyloid production. Specifically, it demonstrates over three times the inhibitory effect compared to Imatinib []. Interestingly, it exhibits significantly less activity against Abl kinase, the primary target of Imatinib in leukemia treatment. The study reports that this compound Trihydrochloride possesses only 1/16th of Imatinib's activity against Abl kinase []. This difference in activity profiles suggests a promising selectivity profile for this compound Trihydrochloride towards targeting Alzheimer's disease mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)



![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)







